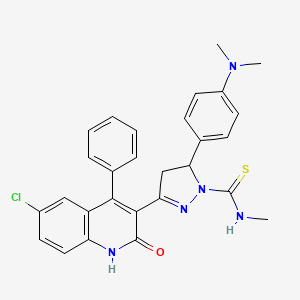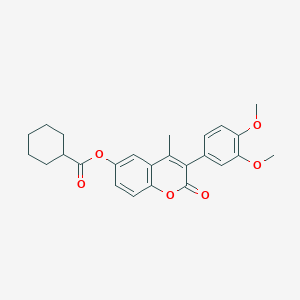![molecular formula C13H14N2OS B11251133 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11251133.png)
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide, also known by its systematic name, is a member of the thiazole family. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms at specific positions. The compound’s structure consists of a benzene ring linked to a thiazole ring via an ethyl group. Thiazoles exhibit diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant effects .
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide. One common approach involves the condensation of 2-(2-methyl-1,3-thiazol-4-yl)ethanamine with benzoyl chloride. The reaction occurs under appropriate solvent conditions and yields the target compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and scalability ensures efficient production.
Chemical Reactions Analysis
Reactivity:: N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction processes may yield the corresponding amine or other reduced derivatives.
Substitution: Substitution reactions at different positions on the benzamide ring are possible.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) and appropriate solvents.
Major Products:: The specific products formed depend on the reaction conditions and substituents. Oxidation may yield sulfoxides or sulfones, while reduction leads to the corresponding amine.
Scientific Research Applications
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as an antitumor agent or other therapeutic targets.
Biological Studies: It may serve as a probe for investigating cellular pathways or protein interactions.
Industry: Its unique structure could inspire novel materials or catalysts.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways fully.
Comparison with Similar Compounds
While N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide stands out due to its specific substitution pattern, similar compounds include other thiazoles and benzamides. Exploring their differences provides valuable insights.
Properties
Molecular Formula |
C13H14N2OS |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide |
InChI |
InChI=1S/C13H14N2OS/c1-10-15-12(9-17-10)7-8-14-13(16)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16) |
InChI Key |
WPMFJMVXWJPJRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11251051.png)
![N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11251058.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11251060.png)
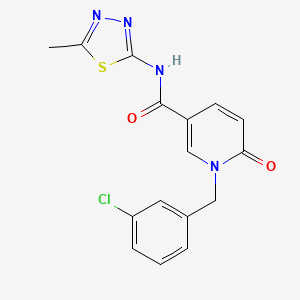
![1-{4-[6-(Piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one](/img/structure/B11251064.png)
![2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11251066.png)
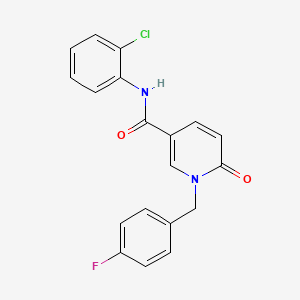
![5-(4-chlorophenyl)-N-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11251073.png)
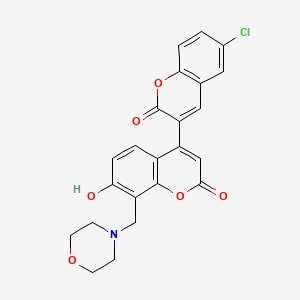
![N-(2-methylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11251083.png)
![N-(2,5-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11251094.png)
![methyl 2-chloro-5-({[4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11251103.png)
